Cinchophen
Overview
Description
Cinchophen, also known by trade names Atophan, Quinophan, and Phenaquin, is an analgesic drug that was first produced in 1887 and introduced in 1908 as a treatment for gout . It is still used in combination with Prednisolone by veterinarians to treat arthritis in animals .
Synthesis Analysis
Cinchophen can be prepared starting from anilin, benzaldehyde, and pyruvic acid in absolute ethanol . A newer Mannich base synthetic approach has been utilized to access different disubstituted quinolines to overcome the water insolubility problem associated with cinchophen-like molecules .
Molecular Structure Analysis
The molecular formula of Cinchophen is C16H11NO2 . It belongs to the class of organic compounds known as phenylquinolines .
Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .
Physical And Chemical Properties Analysis
Cinchophen has a molecular weight of 249.26 g/mol . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 456.9±33.0 °C at 760 mmHg, and vapour pressure of 0.0±1.2 mmHg at 25°C .
Scientific Research Applications
Enantioselective Synthesis
Cinchophen derivatives, particularly those derived from cinchona alkaloids, have been utilized in the enantioselective synthesis of α-amino acids. This application leverages the asymmetric phase-transfer catalysis, demonstrating the utility of cinchona alkaloid-derived quaternary ammonium phase-transfer catalysts for the asymmetric alkylation of benzophenone-derived glycine-imine, which facilitates the synthesis of a range of α-amino acid esters (Lygo et al., 2001).
Antimicrobial Activity
Research into cinchophen's antimicrobial properties led to the development of newer Mannich bases of a quinoline derivative, demonstrating antimicrobial activity. This study underscores cinchophen's potential in overcoming drug resistance and reducing side effects through the Mannich base approach, which involves the conversion of cinchophen into various derivatives for enhanced activity (Jumade et al., 2009).
Chiral Phase Transfer Catalysis
Cinchophen and its derivatives have shown significant utility as chiral phase transfer catalysts in the asymmetric alkylation of Schiff bases, highlighting the role of water-soluble PEG-supported cinchona ammonium salts. This catalysis occurs in aqueous media, showcasing high chemical yields and enantioselectivities. The findings also emphasize the catalysts' stability and activity retention upon recycling (Wang et al., 2007).
Asymmetric Organocatalysis
Cinchona alkaloids, including cinchophen derivatives, have been extensively applied in asymmetric organocatalysis, catalyzing a diverse array of chemical reactions with remarkable stereoselectivity. This application is pivotal for the synthesis of bioactive molecules and natural products, reflecting cinchophen's versatility and effectiveness as a catalyst in organocatalytic reactions (Marcelli & Hiemstra, 2010).
Safety And Hazards
Future Directions
Cinchophen was considered too dangerous for human use in most countries but has applications in veterinary medicine as a treatment for osteoarthritis in dogs . Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
properties
IUPAC Name |
2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRMTPPVNRALON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040705 | |
Record name | Cinchophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
RAPIDLY LOSES WATER OF CRYSTALLIZATION ON EXPOSURE TO AIR; SOL IN WATER, ALC; PRACTICALLY INSOL IN ETHER /LITHIUM SALT OCTAHYDRATE/, SOLUBLE IN HOT ALCOHOL, ALKALI; SLIGHTLY SOL IN HOT ACETONE, HOT BENZENE; INSOLUBLE IN PETROLEUM ETHER, WATER, 1 G DISSOLVES IN ABOUT: 400 ML CHLOROFORM, 100 ML ETHER, 120 ML ALCOHOL | |
Record name | CINCHOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cinchophen | |
Color/Form |
NEEDLES FROM METHANOL OR DILUTED ALCOHOL, WHITE OR YELLOWISH CRYSTALS OR POWDER, SMALL, WHITE, NEEDLE-LIKE CRYSTALS | |
CAS RN |
132-60-5 | |
Record name | 2-Phenyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cinchophen [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13551 | |
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Record name | Cinchophen | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758887 | |
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Record name | Cinchophen | |
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Record name | Cinchophen | |
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Record name | Cinchophen | |
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Record name | Cinchophen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.608 | |
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Record name | CINCHOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y533Z02M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CINCHOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
218 °C | |
Record name | CINCHOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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